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molecular formula C10H10N2O2 B168331 ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 17288-32-3

ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No. B168331
M. Wt: 190.2 g/mol
InChI Key: NOWHXIDXMNNYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405210B2

Procedure details

To a suspension of 3-(3-nitropyridin-2-yl)-2-oxopropionic acid ethyl ester (Preparation 30, 1.00 g, 4.20 mmol) in ethanol (30 mL, absolute) was added palladium (10% on activated carbon, 447 mg, 0.42 mmol) and the reaction mixture placed under an atmosphere of hydrogen at a pressure of 20–30psi for 12 h with vigorous stirring. The reaction mixture was filtered through celite, washing with ethyl acetate and the filtrate concentrated in vacuo to ca. 20 mL. Water (150 mL) was added and the mixture cooled to between 0° C. and 5° C. The precipitate that formed was collected by filtration and dried to give the title compound as a beige solid. δH (CDCl3): 1.44 (3H, t), 4.45 (2H, q), 7.25 (1H, dd), 7.39 (1H, s), 7.75 (1H, dd), 8.57 (1H, dd), 8.98 (1H, s).
Name
3-(3-nitropyridin-2-yl)-2-oxopropionic acid ethyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
447 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[C:5](=O)[CH2:6][C:7]1[C:12]([N+:13]([O-])=O)=[CH:11][CH:10]=[CH:9][N:8]=1)[CH3:2]>C(O)C.[Pd]>[CH2:1]([O:3][C:4]([C:5]1[NH:13][C:12]2[C:7](=[N:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=1)=[O:17])[CH3:2]

Inputs

Step One
Name
3-(3-nitropyridin-2-yl)-2-oxopropionic acid ethyl ester
Quantity
1 g
Type
reactant
Smiles
C(C)OC(C(CC1=NC=CC=C1[N+](=O)[O-])=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
447 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
WASH
Type
WASH
Details
washing with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo to ca. 20 mL
ADDITION
Type
ADDITION
Details
Water (150 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled to between 0° C. and 5° C
CUSTOM
Type
CUSTOM
Details
The precipitate that formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)OC(=O)C1=CC2=NC=CC=C2N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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